(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid
Overview
Description
(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluorine atom and a morpholinomethyl group. The presence of these substituents imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of (5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound, being an organoboron reagent, is relatively stable, readily prepared, and generally environmentally benign .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, which this compound participates in, affects the carbon–carbon bond formation pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that boronic acids and their esters, such as this compound, are only marginally stable in water . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would be influenced by this characteristic.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction, where the compound serves as a source of a phenyl group .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic acids and their esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability would be influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Boronic Acid Group:
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with a suitable electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available reagents .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.
Nucleophiles: Morpholine derivatives for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and morpholinomethyl substituents, resulting in different reactivity and applications.
(5-Fluoro-2-methylphenyl)boronic Acid: Similar structure but lacks the morpholinomethyl group, affecting its chemical properties.
(5-Fluoro-2-(piperidin-1-ylmethyl)phenyl)boronic Acid: Contains a piperidinyl group instead of a morpholinomethyl group, leading to variations in reactivity and applications.
Uniqueness
(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid is unique due to the presence of both the fluorine atom and the morpholinomethyl group. These substituents enhance its reactivity and binding affinity, making it a valuable reagent in various chemical and biological applications .
Properties
IUPAC Name |
[5-fluoro-2-(morpholin-4-ylmethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c13-10-2-1-9(11(7-10)12(15)16)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWPZMOTDLWIGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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